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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

Cat. No.: B10800333

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMD3465 hexahydrobromide,
a potent and selective antagonist of the CXCR4 co-receptor, and its application in HIV entry
inhibition research. It details the compound's mechanism of action, summarizes key
quantitative biological data, and outlines relevant experimental protocols.

Introduction

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process
initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on
the target cell surface.[1][2] This interaction induces a conformational change in gp120,
exposing a binding site for a secondary co-receptor, which is typically one of two chemokine
receptors: CCR5 or CXCRA4.[1][3][4] Viruses that use CXCR4 are known as X4-tropic and are
often associated with a more rapid progression to Acquired Immunodeficiency Syndrome
(AIDS).[1]

The critical role of these co-receptors in the viral lifecycle has made them attractive targets for
antiretroviral drug development.[3][4] AMD3465 is a novel, monomacrocyclic compound that
emerged from research aimed at improving upon earlier CXCR4 antagonists like the bicyclam
AMD3100 (Plerixafor).[3][4] It functions as a highly potent and selective CXCR4 antagonist,
specifically preventing the entry of X4-tropic HIV strains into host cells.[3][5] While its

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10800333?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC109787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082890/
https://pubmed.ncbi.nlm.nih.gov/16011832/
https://lirias.kuleuven.be/retrieve/fe295812-580a-47df-8cb7-4528b0bdc189
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082890/
https://pubmed.ncbi.nlm.nih.gov/16011832/
https://lirias.kuleuven.be/retrieve/fe295812-580a-47df-8cb7-4528b0bdc189
https://pubmed.ncbi.nlm.nih.gov/16011832/
https://lirias.kuleuven.be/retrieve/fe295812-580a-47df-8cb7-4528b0bdc189
https://pubmed.ncbi.nlm.nih.gov/16011832/
https://www.medchemexpress.com/amd-3465.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

development for long-term clinical use has been hampered by a lack of oral bioavailability,
AMD3465 remains an invaluable tool for researchers studying the mechanisms of HIV entry,
CXCR4 signaling, and for the development of new classes of entry inhibitors.[3][4][6]

Mechanism of Action
Molecular Target: The CXCR4 Co-Receptor

CXCR4 is a G-protein coupled receptor (GPCR) whose natural ligand is the chemokine
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][7] The CXCL12/CXCR4
axis is integral to numerous physiological processes, including hematopoiesis and lymphocyte
trafficking.[7] In the context of HIV, the virus has evolved to co-opt CXCR4 to facilitate its entry
into CD4+ T-cells.[3][4]

Antagonism of CXCR4

AMD3465 acts as a specific and competitive antagonist of the CXCR4 receptor.[3][7] It binds
directly to the receptor, physically obstructing the binding sites for both the natural ligand
CXCL12 and the V3 loop of the HIV-1 gp120 protein.[1][3][8] Studies have identified several
key amino acid residues within the transmembrane helices and extracellular loops of CXCR4
that are crucial for this interaction.[8] By occupying the receptor, AMD3465 effectively locks it in
an inactive state, preventing its use by the virus.

Inhibition of HIV-1 Entry and Downstream Signaling

The primary anti-HIV mechanism of AMD3465 is the blockade of viral entry. For X4-tropic
strains, the interaction between gp120 and CXCR4 is the final step required before the viral
and cellular membranes fuse, allowing the viral capsid to enter the cytoplasm.[1][2] AMD3465
prevents this interaction, thereby halting the infection process at its inception.

Furthermore, by blocking the binding of the natural ligand CXCL12, AMD3465 also inhibits all
subsequent downstream signaling cascades.[3][9] This includes the dose-dependent inhibition
of CXCL12-induced intracellular calcium mobilization, mitogen-activated protein kinase (MAPK)
phosphorylation, receptor endocytosis, and cellular chemotaxis.[3][4][9]
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Mechanism of HIV Entry and Inhibition by AMD3465
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Mechanism of HIV entry and inhibition by AMD3465.
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CXCR4 downstream signaling and its inhibition by AMD3465.

Quantitative Biological Data

The biological activity of AMD3465 has been quantified in numerous in vitro assays. It
demonstrates significantly higher potency than its predecessor, AMD3100.

Table 1: Receptor Binding and Antagonism

Assay Target Cell Line Value Reference
12G5 mAb
ICs0 (MAD .
o displacement SupT1l 0.75 nM [4][5]
Binding)
from CXCR4
) CXCL12AF647
ICs0 (Chemokine )
o displacement SupT1 18 nM [41[5]
Binding)
from CXCR4

| Ki (Ligand Binding) | SDF-1 (CXCL12) displacement | CCRF-CEM | 41.7 nM [[7][10] |

Table 2: Anti-HIV-1 Activity | Virus Strain (Tropism) | Cell Line | Potency (ICso) | Reference | |---|-
=-|-=-]---|---| | HIV-1 1B (X4) | MT-4 | 1 - 10 nM |[3][4][5] | | HIV-1 NL4.3 (X4) | MT-4 | 6 - 12 nM |
[5]| | HIV-1 RF (X4) | MT-4 | 6 - 12 nM [[5] | | HIV-1 BaL (R5) | MT-4 | No inhibition |[3][4] |

Table 3: Functional and Cytotoxicity Data

Assay Target Cell Potency (ICso) Reference
Inhibition of
CXCL12-induced

. U87.CD4.CCR5 17 nM [5]
Calcium
Mobilization

| Cytotoxicity (CCso) | MT-4 (uninfected) | >300 pM |[4] |

Note: AMD3465 shows high selectivity for CXCR4 and does not inhibit signaling via other
chemokine receptors, including CCR1-CCR9 and CXCR1-CXCR3.[4][7]
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Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are summarized protocols for key assays used to characterize AMD3465.

HIV-1 Replication Inhibition Assay

This assay measures the ability of a compound to inhibit viral replication in a susceptible cell
line.

e Objective: Determine the 50% inhibitory concentration (ICso) of AMD3465 against an X4-
tropic HIV-1 strain.

e Materials:
o Cell Line: MT-4 human T-cell line.
o Virus: Laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 llIB).
o Compound: AMD3465 hexahydrobromide stock solution, serially diluted.

o Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-
sulfophenyl)-2H-tetrazolium) solution for cell viability.

» Methodology:
o Seed MT-4 cells in a 96-well microtiter plate.

o Add serial dilutions of AMD3465 to the wells. Include "virus control” (cells + virus, no drug)
and "cell control" (cells only) wells.

o Add a standardized amount of HIV-1 stock to the appropriate wells.
o Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO2z atmosphere.
o After incubation, add MTS reagent to each well and incubate for a further 2-4 hours.

o Measure the optical density (OD) at 490 nm using a plate reader.
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o Calculate the percentage of cell protection relative to control wells and determine the 1Cso
value using non-linear regression analysis.

Experimental Workflow: HIV-1 Inhibition Assay

1. Seed MT-4 Cells 2. Add Serial Dilutions 3. Add X4-tropic 4. Incubate 5 Add MTS Reagent 6. Read Absorbance
in 96-well plate of AMD3465 HIV-1 Virus (4-5 Days at 37° C) (Measure Viability) & Calculate ICso

Click to download full resolution via product page

Experimental workflow for a typical HIV-1 inhibition assay.

CXCR4 Binding Assay (Flow Cytometry)

This assay quantifies the ability of AMD3465 to compete with a fluorescently labeled ligand for
binding to CXCR4 on the cell surface.

o Objective: Determine the ICso of AMD3465 for displacing a labeled anti-CXCR4 antibody
(e.g., 12G5).

e Materials:
o Cell Line: SupT1 T-lymphoid cells (high CXCR4 expression).
o Compound: AMD3465 hexahydrobromide, serially diluted.

o Labeled Ligand: Phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone
12G5).

o Buffers: PBS, FACS buffer (PBS with 2% FBS).

o Methodology:
o Harvest SupT1 cells and resuspend in cold FACS buffer.
o Aliquot cells into flow cytometry tubes.

o Add serial dilutions of AMD3465 and incubate for 15 minutes at 4°C.
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o Add a pre-titered amount of PE-conjugated 12G5 mAb to each tube.

o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with cold FACS buffer to remove unbound antibody.
o Resuspend cells in a final volume for analysis.

o Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the
PE channel.

o Calculate the percentage of binding inhibition relative to the MFI of cells stained without
the compound and determine the ICso.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies, primarily conducted in animal models such as mice and dogs, have
provided insight into the in vivo behavior of AMD3465.

o Absorption and Bioavailability: Following subcutaneous administration, AMD3465 is rapidly
absorbed.[7][10] Studies in dogs demonstrated 100% bioavailability via the subcutaneous
route when compared to intravenous administration.[7][10]

« Distribution and Half-life: The compound causes a rapid, transient increase in white blood
cell counts (leukocytosis), consistent with its mechanism of mobilizing hematopoietic stem
cells by disrupting the CXCL12/CXCR4 axis.[7][10] In dogs, AMD3465 was cleared from
plasma in a biphasic manner with a terminal half-life ranging from 1.56 to 4.63 hours.[7][10]

 Limitation: A significant challenge for the clinical development of AMD3465 as a long-term
anti-HIV therapeutic is its high positive charge at physiological pH, which results in poor oral
bioavailability.[3][4]

Summary and Future Directions

AMD3465 hexahydrobromide is a cornerstone compound in the study of HIV entry. As a
monomacrocyclic N-pyridinylmethylene cyclam, it represents a structural advancement over
earlier bicyclams, exhibiting up to 10-fold greater potency as a CXCR4 antagonist.[3][4] Its high
affinity and specificity make it an exceptional research tool for probing CXCR4 biology,
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validating CXCR4 as a drug target, and serving as a benchmark for the development of new
anti-HIV agents.

While its clinical utility for chronic HIV treatment is limited by its lack of oral absorption, the
knowledge gained from AMD3465 has been instrumental.[3] It provides a clear proof-of-
principle that monocyclic structures can be highly effective CXCR4 antagonists. Future
research in this area will continue to focus on designing novel antagonists that retain the high
potency of AMD3465 while incorporating physicochemical properties that permit oral
bioavailability, a key requirement for successful long-term antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to AMD3465 Hexahydrobromide for
HIV Entry Inhibition Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800333#amd-3465-hexahydrobromide-for-hiv-
entry-inhibition-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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